Cas no 2470435-30-2 (2-(Pyrrolidin-3-yloxy)pyrimidin-4-amine)

2-(Pyrrolidin-3-yloxy)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with an amino group at the 4-position and a pyrrolidin-3-yloxy moiety at the 2-position. This structure imparts versatility in medicinal chemistry, particularly as a building block for designing biologically active molecules. The pyrrolidine ring enhances solubility and conformational flexibility, while the pyrimidine scaffold offers potential for hydrogen bonding and π-stacking interactions, making it valuable in drug discovery. Its synthetic accessibility and functional group compatibility further support its utility in developing kinase inhibitors, antiviral agents, or other therapeutic candidates. The compound's balanced physicochemical properties contribute to its applicability in lead optimization and structure-activity relationship studies.
2-(Pyrrolidin-3-yloxy)pyrimidin-4-amine structure
2470435-30-2 structure
Product Name:2-(Pyrrolidin-3-yloxy)pyrimidin-4-amine
CAS No:2470435-30-2
MF:C8H12N4O
MW:180.207080841064
MDL:MFCD32710723
CID:5670772
PubChem ID:155819661
Update Time:2025-05-20

2-(Pyrrolidin-3-yloxy)pyrimidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • 2470435-30-2
    • EN300-26975506
    • 2-(pyrrolidin-3-yloxy)pyrimidin-4-amine
    • 2-(Pyrrolidin-3-yloxy)pyrimidin-4-amine
    • MDL: MFCD32710723
    • Inchi: 1S/C8H12N4O/c9-7-2-4-11-8(12-7)13-6-1-3-10-5-6/h2,4,6,10H,1,3,5H2,(H2,9,11,12)
    • InChI Key: SDEOREXBSHAMGS-UHFFFAOYSA-N
    • SMILES: O(C1N=CC=C(N)N=1)C1CNCC1

Computed Properties

  • Exact Mass: 180.10111102g/mol
  • Monoisotopic Mass: 180.10111102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 166
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 73.1Ų

2-(Pyrrolidin-3-yloxy)pyrimidin-4-amine Pricemore >>

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Additional information on 2-(Pyrrolidin-3-yloxy)pyrimidin-4-amine

Comprehensive Overview of 2-(Pyrrolidin-3-yloxy)pyrimidin-4-amine (CAS No. 2470435-30-2): Properties, Applications, and Research Insights

2-(Pyrrolidin-3-yloxy)pyrimidin-4-amine, identified by its CAS number 2470435-30-2, is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound features a unique molecular structure combining a pyrimidine core with a pyrrolidine moiety, making it a versatile intermediate for drug discovery and development. Its amine and ether functional groups contribute to its reactivity, enabling diverse synthetic applications.

In recent years, the demand for pyrimidine derivatives like 2-(Pyrrolidin-3-yloxy)pyrimidin-4-amine has surged due to their role in designing kinase inhibitors and modulators of cellular signaling pathways. Researchers are particularly interested in its potential applications in cancer therapy, neurodegenerative diseases, and anti-inflammatory agents. The compound’s ability to interact with biological targets, such as protein kinases and G-protein-coupled receptors (GPCRs), positions it as a promising candidate for precision medicine.

The synthesis of CAS 2470435-30-2 typically involves multi-step organic reactions, including nucleophilic substitution and catalytic hydrogenation. Advanced techniques like HPLC purification and NMR spectroscopy ensure high purity and structural validation. Its physicochemical properties, such as solubility in polar solvents and stability under physiological conditions, further enhance its utility in drug formulation.

From an industrial perspective, 2-(Pyrrolidin-3-yloxy)pyrimidin-4-amine aligns with the growing trend of fragment-based drug design (FBDD) and combinatorial chemistry. Companies specializing in custom synthesis and contract research organizations (CROs) frequently list this compound in their catalogs, catering to academic and pharmaceutical clients. Its patent landscape reveals ongoing innovations, particularly in small-molecule therapeutics.

Environmental and regulatory considerations for CAS 2470435-30-2 emphasize green chemistry principles, with efforts to optimize synthetic routes for minimal waste generation. Researchers also explore its biodegradability and ecotoxicological profile to ensure compliance with global standards like REACH and FDA guidelines.

Frequently asked questions about 2-(Pyrrolidin-3-yloxy)pyrimidin-4-amine include its storage conditions (recommended at -20°C under inert atmosphere), supplier availability (major vendors like Sigma-Aldrich and TCI Chemicals), and handling precautions (use of personal protective equipment). These details are critical for laboratories focusing on high-throughput screening and medicinal chemistry.

In conclusion, 2470435-30-2 represents a cutting-edge scaffold in modern drug discovery. Its integration into AI-driven molecular modeling and machine learning algorithms for virtual screening underscores its relevance in the era of digital chemistry. As research progresses, this compound is poised to contribute to breakthroughs in personalized healthcare and targeted therapies.

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